(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid
Brand Name: Vulcanchem
CAS No.: 625113-52-2
VCID: VC3950025
InChI: InChI=1S/C15H17ClO5S/c1-22(20,21)14-6-5-9(8-12(14)16)11(15(18)19)7-10-3-2-4-13(10)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,18,19)/t10?,11-/m1/s1
SMILES: CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl
Molecular Formula: C15H17ClO5S
Molecular Weight: 344.8 g/mol

(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid

CAS No.: 625113-52-2

Cat. No.: VC3950025

Molecular Formula: C15H17ClO5S

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid - 625113-52-2

Specification

CAS No. 625113-52-2
Molecular Formula C15H17ClO5S
Molecular Weight 344.8 g/mol
IUPAC Name (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid
Standard InChI InChI=1S/C15H17ClO5S/c1-22(20,21)14-6-5-9(8-12(14)16)11(15(18)19)7-10-3-2-4-13(10)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,18,19)/t10?,11-/m1/s1
Standard InChI Key PGXGGUSHFUXQHF-RRKGBCIJSA-N
Isomeric SMILES CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2=O)C(=O)O)Cl
SMILES CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound (C₁₅H₁₇ClO₅S) features three distinct structural domains:

  • Aromatic core: A 3-chloro-4-methanesulfonylphenyl group providing electron-withdrawing characteristics .

  • Chiral center: The (R)-configuration at the α-carbon of the propionic acid chain, critical for stereoselective interactions.

  • Cyclic ketone: A 2-oxocyclopentyl group contributing conformational flexibility and potential hydrogen-bonding sites .

The molecular weight is 344.8 g/mol, with computed topological polar surface area (TPSA) of 91.6 Ų, suggesting moderate membrane permeability .

Spectroscopic and Computational Data

  • SMILES: CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2=O)C(=O)O)Cl

  • InChIKey: PGXGGUSHFUXQHF-RRKGBCIJSA-N

  • XLogP3: 2.3 (moderate lipophilicity)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis employs a multi-step strategy, with critical innovations documented in patent CN103508890A :

Step 1: Formation of 3-(2-oxocyclopentyl)propionic ester

  • Reactants: Cyclopentanone, morpholine, p-toluenesulfonic acid, acrylate

  • Conditions: Toluene solvent, reflux (110–120°C), 4-hour acrylate addition

  • Yield: ≥90%

Step 2: Hydrolysis to propionic acid

  • Reagents: NaOH/MeOH/H₂O (10:2:7 v/v)

  • Workup: Acidification to pH 3–5, extraction with dichloromethane

ParameterValueSource
Cyclopentanone ratio1:1.2 (vs morpholine)
Reaction time7–9 hours total
Purity97% (HPLC)

Industrial Scalability

The one-pot methodology reduces purification steps compared to traditional routes (e.g., Journal of Organic Chemistry, 1964), aligning with green chemistry principles . VulcanChem reports batch production capacities up to 10 kg for research applications.

Physicochemical Properties

Spectroscopic Profiles

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1350/1150 cm⁻¹ (S=O asym/sym)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J=8.4 Hz, 1H, aromatic)

    • δ 3.21 (s, 3H, SO₂CH₃)

    • δ 2.88–2.94 (m, 1H, cyclopentyl)

Pharmaceutical Relevance

Biological Target Hypotheses

While direct target data are unavailable, structural analogs suggest potential for:

  • PDE9 inhibition: The 2-oxocyclopentyl group mimics cyclic nucleotide substrates

  • COX-2 modulation: Methanesulfonyl group similarity to celecoxib derivatives

Preclinical Applications

  • Intermediate for PDE9A modulators: Used in Alzheimer’s disease research

  • Chiral building block: Syntheses of NSAID prodrugs

SupplierPurityPackagingPrice Range
Amadis Chemical97%10 mg–100 g$50–$200/g
VulcanChem95%1 g–10 kg$120–$450/g

Future Research Directions

  • Pharmacokinetic studies: ADMET profiling for lead optimization

  • Crystallography: X-ray structure to guide computational modeling

  • Process chemistry: Continuous-flow synthesis for scale-up

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